4-[methyl(phenyl)sulfamoyl]-N-[4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-yl]benzamide
Description
This compound features a benzamide core substituted at the 4-position with a methyl(phenyl)sulfamoyl group. The amide nitrogen is linked to a 1,3-thiazol-2-yl moiety bearing a 2,4,6-trimethylphenyl substituent. Its synthesis likely involves multi-step reactions, including sulfamoylation and thiazole ring formation, as seen in analogous pathways .
Properties
IUPAC Name |
4-[methyl(phenyl)sulfamoyl]-N-[4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N3O3S2/c1-17-14-18(2)24(19(3)15-17)23-16-33-26(27-23)28-25(30)20-10-12-22(13-11-20)34(31,32)29(4)21-8-6-5-7-9-21/h5-16H,1-4H3,(H,27,28,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJSPMJSCZJGYSA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-[methyl(phenyl)sulfamoyl]-N-[4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-yl]benzamide is a synthetic compound with potential therapeutic applications. Its unique structure combines elements known for biological activity, including a sulfamoyl group and a thiazole ring, which can influence various biological pathways. This article reviews the biological activity of this compound based on diverse research findings.
Chemical Structure and Properties
- Molecular Formula : C26H25N3O3S2
- Molecular Weight : 491.62 g/mol
- IUPAC Name : this compound
The compound's structure suggests potential interactions with biological targets due to the presence of multiple functional groups that can engage in hydrogen bonding and hydrophobic interactions.
The biological activity of this compound is hypothesized to involve the inhibition of specific enzymes or receptors linked to inflammatory processes and tumor growth. The sulfamoyl group may enhance solubility and bioavailability, facilitating its interaction with target proteins.
Antitumor Activity
Research has indicated that compounds similar to this compound exhibit significant antitumor properties. For instance:
- Study Findings : In vitro studies demonstrated that related thiazole derivatives effectively inhibited the proliferation of various cancer cell lines, including breast and colon cancer cells. The mechanism involved cell cycle arrest and induction of apoptosis .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Thiazole Derivative A | MCF7 (Breast) | 15 | Apoptosis induction |
| Thiazole Derivative B | HT-29 (Colon) | 12 | Cell cycle arrest |
Anti-inflammatory Activity
The compound's structural components suggest potential anti-inflammatory effects:
- Inhibition of Cytokine Production : Similar compounds have been shown to reduce the secretion of pro-inflammatory cytokines in activated macrophages . This suggests that this compound may modulate inflammatory responses.
Case Studies
- Case Study on Cancer Treatment :
- Case Study on Inflammation :
Scientific Research Applications
Antimicrobial Activity
Research has demonstrated that derivatives of thiazole and sulfamoyl compounds exhibit significant antimicrobial properties. In one study, various thiazole derivatives were synthesized and tested against bacteria such as Escherichia coli and Staphylococcus aureus, showing promising results in inhibiting bacterial growth .
| Compound | Activity Against | Concentration |
|---|---|---|
| Thiazole Derivative 1 | E. coli | 1 µg/mL |
| Thiazole Derivative 2 | S. aureus | 1 µg/mL |
Antifungal Activity
In addition to antibacterial properties, these compounds have also been evaluated for antifungal activity against species like Aspergillus niger. The results indicated effective inhibition at similar concentrations, suggesting a broad-spectrum antimicrobial potential .
Enzyme Inhibition Studies
Recent studies have focused on the enzyme inhibitory potential of sulfonamide derivatives. For instance, compounds similar to 4-[methyl(phenyl)sulfamoyl]-N-[4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-yl]benzamide have been investigated for their ability to inhibit α-glucosidase and acetylcholinesterase enzymes. These enzymes are crucial in managing conditions like Type 2 diabetes and Alzheimer's disease .
Case Study 1: Antimicrobial Efficacy
A study conducted by Prajapati and Modi synthesized various amides based on thiazole structures and evaluated their antimicrobial efficacy. The results highlighted that certain derivatives exhibited enhanced activity against both bacterial and fungal strains compared to standard antibiotics .
Case Study 2: In Silico Studies
In silico modeling studies have been performed to predict the binding affinities of these compounds to target enzymes. Such studies provide insights into the molecular interactions and help in optimizing the chemical structure for improved efficacy .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Substituent Effects
Table 1: Key Structural Differences Among Analogues
Key Observations :
Spectral and Physicochemical Properties
Table 2: Spectral Data Comparison
Key Observations :
- The absence of νC=O in triazole-thiones contrasts with the target compound’s benzamide carbonyl (expected ~1660–1680 cm⁻¹), confirming structural integrity.
- The thione tautomer in triazoles is stabilized by resonance, whereas the target compound’s sulfamoyl group may exhibit similar resonance stabilization.
Key Observations :
- The phenoxybenzamide derivative shows significant bioactivity, suggesting that the thiazole-amide scaffold is pharmacologically relevant. The target compound’s trimethylphenyl group may further optimize binding affinity.
- Sulfamoyl-containing compounds like the impurity in underscore the importance of precise synthetic control to avoid byproducts.
Q & A
Q. What collaborative frameworks integrate computational and experimental workflows for this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
